5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of oxadiazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of oxan-2-ylmethanol with ethyl 2-(pyrazol-1-yl)acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole moiety may also contribute to the compound’s biological activity by binding to different sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(1-(Oxan-2-ylmethoxy)ethyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(Pyrazol-1-ylmethyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole is unique due to the combination of oxadiazole and pyrazole rings, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds .
Properties
IUPAC Name |
5-[1-(oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11(20-10-12-5-2-3-8-19-12)14-16-13(17-21-14)9-18-7-4-6-15-18/h4,6-7,11-12H,2-3,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLMCRNMLWZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CN2C=CC=N2)OCC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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